4-Phenylquinolin-8-amine
Description
Structure
3D Structure
Properties
CAS No. |
55484-55-4 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-phenylquinolin-8-amine |
InChI |
InChI=1S/C15H12N2/c16-14-8-4-7-13-12(9-10-17-15(13)14)11-5-2-1-3-6-11/h1-10H,16H2 |
InChI Key |
AFRJTZMQZYKUDG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C(C3=NC=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C(C3=NC=C2)N |
Other CAS No. |
55484-55-4 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenylquinolin 8 Amine and Its Derivatives
Classical and Contemporary Approaches to Quinoline (B57606) Synthesis
Traditional methods for quinoline synthesis have been established for over a century and remain relevant in modern organic chemistry. These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds under acidic or basic conditions.
Friedländer Condensation and its Variants for 4-Phenylquinoline (B1297854) Scaffolds
The Friedländer synthesis is a fundamental and straightforward method for constructing the quinoline ring system. chemeurope.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester, typically under acid or base catalysis. chemeurope.comnih.gov For the synthesis of 4-phenylquinoline scaffolds, a 2-aminoaryl ketone bearing a phenyl group, such as 2-aminobenzophenone, can be reacted with a compound containing an α-methylene carbonyl group. nih.gov
The reaction can be catalyzed by a variety of reagents, including acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid), bases, and Lewis acids. chemeurope.com Variants of the Friedländer synthesis have been developed to improve yields and expand the substrate scope. One such modification involves the in situ reduction of an o-nitroaryl aldehyde or ketone to the corresponding amine, which then undergoes the Friedländer condensation in a one-pot reaction. This approach avoids the isolation of the potentially unstable 2-aminoaryl carbonyl compound.
A notable example demonstrates the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one, where 2-aminobenzophenone is reacted with pentan-2,3-dione in the presence of poly(phosphoric acid) under solvent-free conditions, affording the product in high yield. nih.gov
Table 1: Examples of Friedländer Synthesis for 4-Substituted Quinolines
| 2-Aminoaryl Ketone | Methylene (B1212753) Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzophenone | Pentan-2,3-dione | Poly(phosphoric acid), 90 °C | 1-(4-Phenylquinolin-2-yl)propan-1-one | 82 | nih.gov |
Camps' Cyclization Strategies and Modifications for Quinolinone Systems
The Camps' cyclization is a valuable method for the synthesis of 2- and 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolinones) from o-acylaminoacetophenones. nih.gov The reaction is typically carried out in the presence of a base, and the regiochemical outcome (formation of 2- or 4-hydroxyquinoline) is dependent on the reaction conditions and the structure of the starting material. nih.gov
To apply this methodology for a 4-phenylquinoline derivative, one would require an appropriately substituted o-acylaminoacetophenone. Modifications of the Camps cyclization have focused on improving the efficiency and selectivity of the reaction. For instance, the use of different bases and solvent systems can influence the product distribution.
Gould-Jacobs and Conrad-Limpach Reactions for Quinolinone Precursors
The Gould-Jacobs and Conrad-Limpach reactions are classical methods for the synthesis of 4-hydroxyquinolines (4-quinolinones), which can serve as precursors to other quinoline derivatives.
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. acs.org The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinoline. acs.org This method is particularly effective for anilines bearing electron-donating groups in the meta position. acs.org Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields.
The Conrad-Limpach synthesis is the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline. scienceopen.com The reaction proceeds through a Schiff base intermediate, which undergoes thermal cyclization at high temperatures (around 250 °C). scienceopen.comscispace.com The choice of solvent is crucial for achieving high yields, with inert, high-boiling solvents like mineral oil often being employed. scienceopen.com
These methods provide access to 4-hydroxyquinoline scaffolds, which can be subsequently converted to the corresponding 4-haloquinolines. These halogenated intermediates can then undergo cross-coupling reactions to introduce a phenyl group at the 4-position, leading to the desired 4-phenylquinoline core structure.
Metal-Catalyzed Synthetic Routes
Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to facilitate the construction of complex molecules under milder conditions and with greater functional group tolerance than classical methods. Palladium and copper catalysts have been particularly instrumental in the synthesis of quinolines and their derivatives.
Palladium-Catalyzed Amination and Cyclization Reactions
Palladium-catalyzed reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, both of which are crucial for the synthesis of 4-Phenylquinolin-8-amine.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a strong base and a phosphine ligand. wikipedia.org This reaction is highly versatile and can be used to introduce the 8-amino group onto a pre-formed 8-halo-4-phenylquinoline scaffold. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. ias.ac.in For instance, the amination of 5-bromo-8-benzyloxyquinoline with secondary anilines has been successfully achieved using palladium acetate and various phosphine ligands. ias.ac.in Similarly, the amination of 4,8-dichloroquinoline has been studied, showing that the halogen at the 4-position is more reactive than at the 8-position, allowing for selective functionalization. mdpi.com
Palladium catalysts can also be employed in cyclization reactions to construct the quinoline ring itself. One approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines. scispace.com Another strategy is the tandem amination of o-haloaryl acetylenic ketones with primary amines, which proceeds in one step to afford functionalized 4-quinolones. acs.org
Table 2: Palladium-Catalyzed Amination of Dichloroquinolines
| Dichloroquinoline | Amine | Catalyst/Ligand | Product | Yield (%) | Reference |
| 4,8-Dichloroquinoline | N-methyl-1-adamantanamine | Pd(dba)₂ / BINAP | 4-Chloro-N-(1-adamantyl)-N-methylquinolin-8-amine | 77 | mdpi.com |
| 4,8-Dichloroquinoline | N-methyl-1-adamantanamine | Pd(dba)₂ / DavePhos | 4,8-Bis[N-(1-adamantyl)-N-methylamino]quinoline | 65 | mdpi.com |
Copper-Catalyzed Approaches to 4-Phenylquinoline Derivatives
Copper-catalyzed reactions, particularly the Ullmann condensation , represent a classical yet still valuable method for C-N bond formation. wikipedia.org The traditional Ullmann reaction requires harsh conditions, but modern modifications using ligands such as phenanthroline have made it a more viable alternative to palladium-catalyzed methods, especially for electron-rich aryl halides. chemeurope.com This reaction could be employed for the amination of an 8-halo-4-phenylquinoline.
More recently, copper catalysts have been used in novel domino reactions for quinoline synthesis. For example, quinoline derivatives have been synthesized from enaminones and 2-halobenzaldehydes via a copper-catalyzed domino reaction involving an aldol reaction, C(aryl)-N bond formation, and elimination. rsc.org Another innovative approach is the copper-catalyzed intermolecular cyclization of anilines and alkynes to directly form 4-quinolones. organic-chemistry.org
Table 3: Examples of Copper-Catalyzed Reactions for Quinoline Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aniline | Phenylacetylene | Cu(OTf)₂, HOTf, DCE, 120 °C | 2-Phenyl-4-quinolone | 89 | organic-chemistry.org |
| 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 2-Iodobenzaldehyde | CuI, K₂CO₃, DMF, 120 °C | 2-Phenylquinoline (B181262) | 85 | rsc.org |
Rhodium and Iridium Catalysis in Quinoline Synthesis
Rhodium (Rh) and iridium (Ir) complexes have emerged as powerful catalysts for the synthesis of quinolines through various pathways, including C-H activation, hydroacylation, and multicomponent reactions.
Rhodium(III)-catalyzed C-H activation has been effectively utilized in the synthesis of quinoline derivatives. For instance, the C-8 selective alkylation and alkynylation of quinoline N-oxides can be achieved at room temperature, demonstrating the utility of the N-oxide as a directing group for remote C-H functionalization acs.org. Another approach involves the Rh-catalyzed hydroacylative coupling of aldehydes with o-alkynyl anilines, which proceeds under mild conditions to form 2-aminophenyl enones that subsequently cyclize to quinolines nih.govacs.org. This method exhibits broad functional group tolerance nih.govacs.org. Furthermore, Rh(III) catalysis can facilitate the annulation of 3-arylquinazolinones with alkynes via a double C-H activation to produce quinolino[2,1-b]quinazolinones rsc.org.
Iridium catalysts also offer efficient routes to quinoline synthesis. A one-pot, three-component coupling of an arylamine, an aromatic or aliphatic aldehyde, and another aliphatic aldehyde can be catalyzed by [Ir(cod)Cl]2, leading to substituted quinolines at lower temperatures than other catalyst systems oup.com. Additionally, an iridium-catalyzed tandem isomerization/cyclization of allylic alcohols with 2-aminobenzyl alcohol provides access to substituted quinolines in moderate to high yields organic-chemistry.org. This atom-economical process involves redox isomerization, ketimine formation, and subsequent condensation organic-chemistry.org. Highly enantioselective hydrogenation of quinoline derivatives to tetrahydroquinolines has also been achieved using an [Ir(COD)Cl]2/(R)-MeO-Biphep/I2 system acs.org.
Click to view detailed research findings on Rhodium and Iridium Catalysis in Quinoline Synthesis
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Rh(III) complexes | C-8 selective C-H alkylation/alkynylation | Quinoline N-oxides | N-oxide as directing group; room temperature reaction. | acs.org |
| Rh-precatalyst and ligand | Hydroacylation/cyclization | Aldehydes and o-alkynyl anilines | Mild conditions; broad functional group tolerance. | nih.govacs.org |
| [Ir(cod)Cl]2 | Three-component coupling | Arylamine, aromatic/aliphatic aldehyde, aliphatic aldehyde | One-pot synthesis; lower reaction temperatures. | oup.com |
| [IrCp*Cl2]2/KOH | Tandem isomerization/cyclization | Allylic alcohols and 2-aminobenzyl alcohol | Atom-economical; avoids toxic oxidants. | organic-chemistry.org |
| [Ir(COD)Cl]2/(R)-MeO-Biphep/I2 | Asymmetric hydrogenation | Quinoline derivatives | Highly enantioselective synthesis of tetrahydroquinolines. | acs.org |
Iron-Catalyzed Oxidative Annulation and Cyclization Reactions
Iron catalysts, being abundant and low-cost, present an environmentally friendly option for quinoline synthesis. Iron-catalyzed reactions often proceed via oxidative pathways, enabling the construction of the quinoline ring from simple precursors.
One notable method involves the iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes acs.orgresearchgate.net. In this process, the alcohol or methyl arene is first oxidized to an aldehyde in the presence of an iron catalyst and an oxidant like di-t-butyl peroxide. The resulting aldehyde then undergoes imine condensation with the 2-amino styrene, followed by a radical cyclization and oxidative aromatization to yield polysubstituted quinolines acs.orgresearchgate.net. This protocol demonstrates a broad substrate scope acs.orgresearchgate.net.
Another approach is the iron(III)-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes chemistryviews.org. This method utilizes inexpensive FeCl3 as the catalyst and oxygen as the oxidant, producing 2,4-disubstituted quinolines without hazardous byproducts chemistryviews.org. Mechanistic studies suggest that this reaction may proceed through an electrophilic aromatic substitution-type cyclization chemistryviews.org. Furthermore, quinolines can be synthesized via the iron-catalyzed cyclocondensation of anilines with propane-1,3-diol pleiades.online.
Click to view detailed research findings on Iron-Catalyzed Quinoline Synthesis
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Iron catalyst/di-t-butyl peroxide | Oxidative cyclization | 2-Amino styrenes, alcohols/methyl arenes | Broad substrate scope; proceeds via radical cyclization. | acs.orgresearchgate.net |
| FeCl3/O2 | Three-component coupling | Aldehydes, amines, styrenes | Inexpensive catalyst; oxygen as a green oxidant. | chemistryviews.org |
| Iron-containing catalysts | Cyclocondensation | Anilines, propane-1,3-diol | Direct synthesis from simple starting materials. | pleiades.online |
Nickel-Promoted C-H Amination with 8-Aminoquinoline (B160924) Directing Groups
Nickel catalysis, particularly when coupled with directing groups, has become a powerful tool for C-H functionalization. The 8-aminoquinoline (8-AQ) moiety is a highly effective bidentate directing group that facilitates various nickel-catalyzed C-H bond transformations.
In the context of reactions that could be adapted for quinoline synthesis, nickel(II)-catalyzed direct arylation of C-H bonds in aromatic amides containing an 8-aminoquinoline directing group has been reported acs.orgnih.gov. This reaction demonstrates high functional group compatibility and proceeds with high selectivity at the less hindered C-H bond acs.orgnih.gov. Mechanistic studies, including deuterium labeling experiments, suggest that the C-H bond cleavage is reversible acs.orgnih.gov.
The mechanism of 8-aminoquinoline-directed nickel-catalyzed C(sp3)-H arylation has been studied in detail, identifying paramagnetic nickel(II) complexes as key intermediates in the C-H activation step chemrxiv.orgacs.org. The choice of base has been found to be critical, with Na2CO3 potentially hindering catalysis, while NaOtBu can lead to improved catalytic turnovers under milder conditions chemrxiv.orgacs.org. The 8-aminoquinoline directing group can also be employed in Ni/Cu co-catalyzed direct C-H carbonylation of amides, using DMF as a CO source to construct isoindoline-1,3-diones and pyrrole-2,5-diones mdpi.com.
Click to view detailed research findings on Nickel-Promoted C-H Amination with 8-Aminoquinoline Directing Groups
| Catalyst System | Reaction Type | Directing Group | Key Features | Reference |
|---|---|---|---|---|
| Nickel(II) | Direct C-H arylation | 8-Aminoquinoline | High functional group compatibility; selective for less hindered C-H bonds. | acs.orgnih.gov |
| Nickel(II) | C(sp3)-H arylation | 8-Aminoquinoline | Involves paramagnetic Ni(II) intermediates; base selection is crucial. | chemrxiv.orgacs.org |
| Ni/Cu | Direct C-H carbonylation | 8-Aminoquinoline | Uses DMF as a CO source for the synthesis of other N-heterocycles. | mdpi.com |
Zinc-Catalyzed Multicomponent Reactions
Zinc catalysts offer a cost-effective and low-toxicity alternative for the synthesis of complex molecules through multicomponent reactions (MCRs). These reactions allow for the construction of quinoline derivatives in a single step from multiple starting materials.
While specific zinc-catalyzed MCRs for the direct synthesis of this compound were not detailed in the provided search results, the general utility of zinc catalysts in MCRs for constructing heterocyclic scaffolds is well-established. For instance, zinc complexes have been shown to be environmentally benign catalysts for the one-pot, four-component synthesis of fully substituted pyridines researchgate.net. Such methodologies highlight the potential for developing zinc-catalyzed MCRs for quinoline synthesis. Additionally, zinc-catalyzed C-H alkenylation of quinoline N-oxides with ynones has been reported as a strategy to access quinoline-enol scaffolds rsc.org.
Click to view detailed research findings on Zinc-Catalyzed Quinoline-Related Synthesis
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Zinc complex | Four-component reaction | Malononitrile, ketone, ammonium acetate, aromatic aldehyde | Fully substituted pyridines | researchgate.net |
| Zinc catalyst | C-H alkenylation | Quinoline N-oxides, ynones | Quinoline-enol scaffolds | rsc.org |
Cobalt-Catalyzed Synthesis of Quinoline Derivatives
Cobalt, another earth-abundant metal, has gained prominence in C-H activation and annulation reactions for the synthesis of quinolines. These methods are often highly efficient and regioselective.
A significant advancement is the Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes organic-chemistry.orgsci-hub.st. In this reaction, DMSO can serve as both the solvent and a C1 building block, leading to a broad range of quinoline derivatives organic-chemistry.orgsci-hub.st. The reaction proceeds with exclusive regioselectivity and accommodates a wide variety of anilines and alkynes organic-chemistry.orgsci-hub.st. Mechanistic investigations suggest the involvement of a 2-vinylbenzenamine species as an active intermediate organic-chemistry.orgsci-hub.st.
Another cobalt-catalyzed approach involves the redox-neutral annulation of anilides with internal alkynes researchgate.net. This method often employs a Lewis acid, such as Zn(OTf)2, in conjunction with the cobalt catalyst to enhance the electrophilicity of the amide researchgate.net. The proposed mechanism involves an ortho C-H activation followed by nucleophilic addition of the C-Co species to the amide researchgate.net. Furthermore, cobalt catalysis can be used in the reaction of organozinc pivalates with anthranils to produce aniline derivatives that cyclize to form condensed quinolines nih.gov.
Click to view detailed research findings on Cobalt-Catalyzed Synthesis of Quinoline Derivatives
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Cp*Co(CO)I2/AgNTf2/K2S2O8 | C-H activation/cyclization | Anilines, alkynes, DMSO | DMSO as a C1 source; high regioselectivity. | organic-chemistry.orgsci-hub.st |
| Cobalt catalyst/Zn(OTf)2 | Redox-neutral annulation | Anilides, internal alkynes | Lewis acid co-catalyst; proceeds via ortho C-H activation. | researchgate.net |
| Cobalt catalyst | Electrophilic amination/cyclization | Organozinc pivalates, anthranils | Synthesis of condensed quinolines. | nih.gov |
Organocatalytic and Metal-Free Synthetic Methodologies
In addition to metal-catalyzed reactions, organocatalytic and metal-free approaches offer sustainable alternatives for quinoline synthesis, often proceeding under mild conditions.
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of transformations, including the synthesis of quinolines. A notable application of NHCs is in the indirect Friedländer annulation rsc.orgresearchgate.net. In this reaction, NHCs catalyze the reaction of 2-aminobenzyl alcohol or its derivatives with ketones to furnish functionalized quinolines in good to excellent yields rsc.orgresearchgate.net. The proposed mechanism involves the NHC assisting in both proton and hydride transfer from the alcohol to the ketone, generating the active intermediates for the subsequent aldol reaction and cyclization rsc.orgresearchgate.net.
NHCs can also catalyze the annulation of modified enals with heterocyclic C-H acids to produce quinolinone-fused lactams acs.org. Furthermore, NHC-catalyzed formal [4+2] benzannulation of enals with substituted pyrimidine-2,4-diones provides access to functionalized quinazoline-2,4-diones, a related class of N-heterocycles acs.org.
Click to view detailed research findings on N-Heterocyclic Carbene-Catalyzed Quinoline Synthesis
| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Indirect Friedländer annulation | 2-Aminobenzyl alcohol/derivatives, ketones | Metal-free; good to excellent yields. | rsc.orgresearchgate.net |
| N-Heterocyclic Carbene (NHC) | Annulation | Modified enals, heterocyclic C-H acids | Synthesis of quinolinone-fused lactams. | acs.org |
| N-Heterocyclic Carbene (NHC) | Formal [4+2] benzannulation | Enals, pyrimidine-2,4-diones | Synthesis of quinazoline-2,4-diones. | acs.org |
Acid-Catalyzed and Ionic Liquid-Mediated Syntheses
Acid catalysis plays a pivotal role in the construction of the quinoline core. The Friedländer annulation, a classic acid-catalyzed reaction, is a prominent method for synthesizing quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
A notable advancement in this area is the use of ionic liquids as both catalysts and reaction media. For instance, the acid-catalyzed Friedländer reaction for the synthesis of 4-phenylquinoline derivatives has been successfully carried out in the ionic liquid 1-n-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]). This approach is not only efficient but also environmentally benign, as the ionic liquid and catalyst can be recovered and reused multiple times without a significant loss in activity. researchgate.net Gadolinium triflate (Gd(OTf)3) has also been employed as a catalyst in the ionic liquid 1-n-butyl-3-methyl-imidazolium hexafluorophosphate ([Bmim][PF6]) for the synthesis of quinolines under mild conditions. researchgate.net
Ionic liquids offer several advantages in chemical synthesis, including high thermal stability, low vapor pressure, and the ability to dissolve a wide range of organic and inorganic compounds. nih.gov Their use as a "green" alternative to traditional organic solvents is a growing area of research. nih.gov For example, the ionic liquid [Emim]OH has been shown to be an efficient catalyst for the one-pot, multicomponent synthesis of polyhydroquinolines via the Hantzsch reaction, offering mild conditions and high yields. researchgate.net
| Catalyst/Medium | Reactants | Product | Key Advantages |
| Acid in [bmim][BF4] | 2-aminoaryl ketone, methylene-containing compound | 4-Phenylquinoline derivative | Reusability of catalyst and medium, environmentally benign researchgate.net |
| Gd(OTf)3 in [Bmim][PF6] | 2-aminoaryl ketone, methylene-containing compound | Quinoline derivative | Mild reaction conditions, efficient researchgate.net |
| [Emim]OH | Aldehyde, dimedone, ethyl acetoacetate, ammonium acetate | Polyhydroquinoline | Green approach, mild conditions, high yields researchgate.net |
Multicomponent Reactions for this compound Analogs
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds.
The Doebner reaction is a classic MCR for the synthesis of quinoline-4-carboxylic acids, involving an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com While not directly producing this compound, this and other MCRs provide versatile platforms for the synthesis of a wide range of quinoline analogs. For instance, a four-component procedure has been developed for the preparation of substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions. rsc.org
The use of catalysts, including nano-sized magnetic particles supporting ionic liquids, can further enhance the efficiency and green credentials of these reactions. rsc.org Such approaches allow for easy separation and recycling of the catalyst, contributing to more sustainable synthetic processes. rsc.org
Microwave-Promoted and Green Chemistry Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds like quinolines.
Microwave irradiation has been successfully employed in the Biginelli condensation reaction of 4-hydroxy-1-phenylquinolin-2(1H)-one with aryl aldehydes and urea or thiourea to afford pyrimido[5,4-c]quinolin-5-one derivatives in high yields. researchgate.net This method offers a significant improvement over conventional heating, which often requires longer reaction times and may result in lower yields. researchgate.net
Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and energy sources. The synthesis of 4-(phenylamino)quinazoline-2(1H)-thiones has been achieved in green solvents derived from biomass, such as eucalyptol. nih.gov Another green approach involves mechanochemical synthesis using a ball-mill for the multicomponent reaction of 1,3-diketones, 6-aminouracil, and aromatic aldehydes, which proceeds in a solvent-free and catalyst-free manner. rsc.org
| Approach | Reaction Type | Key Advantages |
| Microwave-assisted | Biginelli condensation | High yields, reduced reaction times researchgate.net |
| Green Solvents | Synthesis of quinazolinethiones | Use of biomass-derived solvents, sustainable nih.gov |
| Mechanochemical | Multicomponent reaction | Solvent-free, catalyst-free, cost-effective rsc.org |
Regioselective Synthesis and Functionalization Strategies
The ability to control the position of functional groups on the quinoline ring is crucial for tailoring the properties of the final molecule. Regioselective synthesis and functionalization strategies are therefore of paramount importance.
Directed ortho-Metalation and Related Proximity Effects in Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.orgorganic-chemistry.org
The carboxylate group, for example, can act as a DMG, directing metalation to the adjacent position. This strategy has been used for the regioselective preparation of polyfunctional arenes. unblog.fr The choice of the organolithium reagent and reaction conditions can influence the regioselectivity of the metalation. unblog.fr
Selective Displacement and Derivatization of Quinoline Rings
The quinoline ring can be selectively functionalized through various displacement and derivatization reactions. For instance, C-H activation has become a prominent strategy for the direct functionalization of quinolines. nih.gov Palladium-catalyzed C8-H direct arylation of certain quinoline derivatives has been reported, offering a unique method for introducing aryl groups at this position. nih.gov
The regioselectivity of nucleophilic aromatic substitution (SNAr) on di-substituted quinazolines has also been studied. It is generally observed that substitution at the 4-position is favored when reacting 2,4-dichloroquinazoline precursors with various amines. nih.gov
Furthermore, the functionalization of the quinoline scaffold can be achieved in a programmed, site-selective manner by employing a sequence of directed C-H functionalization reactions. For example, by using an N-oxide as a directing group, the C2 and C8 positions of a 4-hydroxyquinoline can be functionalized. Subsequent removal of the N-oxide and an anionic ortho-Fries rearrangement can allow for functionalization at the C3 position, which in turn directs functionalization to the C5 position. chemrxiv.org
Synthesis of Specific 4-Phenylquinoline-Related Core Structures
The synthetic methodologies discussed above can be applied to the preparation of specific quinoline-based core structures with potential applications in various fields.
1-(4-phenylquinolin-2-yl)propan-1-one
An enhanced, solvent-free method for the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one has been developed using the Friedländer quinoline synthesis. nih.govacs.orgnih.gov This method involves the reaction of 2-aminobenzophenone with pentan-2,3-dione in the presence of poly(phosphoric acid) as a catalyst at 90 °C, affording the product in 82% yield. nih.govacs.org
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |
| 2-Aminobenzophenone | Pentan-2,3-dione | Poly(phosphoric acid) | 90 °C, 1 h, solvent-free | 1-(4-phenylquinolin-2-yl)propan-1-one | 82% nih.govacs.org |
4-phenylquinolin-2(1H)-one
The 4-phenylquinolin-2(1H)-one scaffold is another important core structure. Its synthesis can be achieved through various methods, including the dehydro-cyclization of the corresponding acetoacetamide. nih.gov Derivatives of this core, such as 4-hydroxy-1-phenylquinolin-2(1H)-one, are valuable intermediates for the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.net For example, Biginelli condensation reactions of 4-hydroxy-1-phenylquinolin-2(1H)-one can be used to prepare pyrimido[5,4-c]quinolin-5-one derivatives. researchgate.net
Chemical Reactivity and Transformation Studies of 4 Phenylquinolin 8 Amine
Aminolysis Mechanisms and Kinetics
Aminolysis, the reaction of an amine with a carboxylic acid derivative, is a fundamental process in organic chemistry. While 4-phenylquinolin-8-amine is itself an amine, the quinoline-8-amino structural motif plays a crucial catalytic role in the aminolysis of related ester compounds, such as substituted phenyl quinoline-8-carboxylates.
Research into the aminolysis of these esters reveals significant intramolecular catalysis by the quinoline (B57606) ring nitrogen. acs.orgacs.org The rate of aminolysis for quinoline-8-carboxylate esters can be up to 200 times faster than that of the corresponding quinoline-6-carboxylate isomers, where the nitrogen atom is not positioned to assist the reaction. acs.org This rate enhancement points to a mechanism where the quinoline nitrogen provides intramolecular assistance.
Both experimental and computational studies support a mechanism involving the formation of a tetrahedral intermediate. acs.org The reaction is initiated by the nucleophilic attack of an external amine on the ester's carbonyl group. The proximity of the quinoline nitrogen at the 8-position allows it to stabilize the developing charges in the transition state. One proposed mechanism involves a "proton slide," where the quinoline nitrogen facilitates the transfer of a proton from the attacking amine moiety to the leaving alkoxide group within the tetrahedral intermediate. acs.org However, theoretical studies also suggest that the primary role of the quinoline nitrogen is to act as an intramolecular general base, deprotonating the attacking amine as it forms the tetrahedral intermediate. acs.org
Cyclization Reactions and Annulation Pathways
The this compound framework can be both a target of synthesis via cyclization and a building block for more complex fused heterocyclic systems through annulation reactions. The amino group at the C8 position and the existing quinoline core are key reactive sites for such transformations.
Synthesis via Cyclization: The formation of the quinoline ring itself often proceeds through electrophilic or radical cyclization of precursors like N-(2-alkynyl)anilines or o-vinylanils. acs.orgacs.org For instance, palladium-catalyzed cyclization of functionalized propargylamines provides a direct route to substituted quinolines. mdpi.comnih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates high atom economy.
Table 1: Palladium-Catalyzed Cyclization of Propargylamines to Quinolines
| Substrate (Propargylamine) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(1,3-diphenylprop-2-yn-1-yl)aniline | Pd(OAc)₂ (5 mol%) | Toluene | 80 | 12 | 93 | mdpi.comnih.gov |
| N-(1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-yl)aniline | Pd(OAc)₂ (5 mol%) | Toluene | 80 | 12 | 85 | mdpi.comnih.gov |
| N-(1-(4-chlorophenyl)-3-phenylprop-2-yn-1-yl)aniline | Pd(OAc)₂ (5 mol%) | Toluene | 80 | 12 | 88 | mdpi.comnih.gov |
| N-(3-phenyl-1-(thiophen-2-yl)prop-2-yn-1-yl)aniline | Pd(OAc)₂ (5 mol%) | Toluene | 80 | 12 | 72 | mdpi.comnih.gov |
Annulation Reactions: The 8-amino group of this compound can serve as a nucleophilic handle to build additional rings. For example, reactions analogous to the Pictet-Spengler reaction can be envisioned. Studies on related 3-amino-2-phenylquinolin-4(1H)-one have shown its utility in constructing fused naphthyridine systems by reacting with aldehydes under acidic conditions. Another approach involves converting the amino group into an oxazole, which then undergoes rearrangement to form a fused ring. These strategies highlight the potential of the amino group on the quinoline ring to act as a reactive site for constructing polycyclic aromatic systems.
Furthermore, radical-mediated annulation presents another pathway. The 6-endo-trig cyclization of alkynes, while challenging, is a direct approach to forming aromatic rings and has been applied to the synthesis of heterocycles from precursors like o-alkenyl arylisonitriles.
Intramolecular Rearrangements and Transformations
The quinoline skeleton, particularly when appropriately substituted, is susceptible to various intramolecular rearrangements, which can be triggered by thermal, photochemical, or catalytic conditions. These transformations can lead to novel and structurally diverse heterocyclic frameworks.
One notable example, while not starting from this compound itself, illustrates the potential for rearrangement in related systems. Photo-catalytically generated imine radicals from (E)-3-(2-(((E)-benzylidene)amino)phenyl)acrylate can undergo intramolecular cyclization. chemrxiv.org Depending on the base used, the reaction can be directed towards two different products. In the presence of an inorganic base like lithium hydroxide, the radical undergoes a nucleophilic 1,4-addition followed by a novel rearrangement to yield 3,4-disubstituted quinolines. chemrxiv.org Conversely, an organic base promotes an electrophilic 1,3-addition (anti-Michael addition) to furnish 2,3-disubstituted quinolines. chemrxiv.org This demonstrates how reaction conditions can dictate the pathway of an intramolecular rearrangement involving a quinoline precursor.
Another study showed that the reaction of ferrocenyl oxazolines with arynes can lead to an unexpected rearrangement process, producing quinoline skeletons in a reaction where a water molecule participates. frontiersin.org DFT calculations supported a complex mechanism involving ring-opening and aromatization steps. frontiersin.org Such studies underscore the potential for complex, and sometimes unexpected, intramolecular transformations within quinoline-related systems, which could be applicable to derivatives of this compound under specific conditions.
C-H Functionalization Strategies
Direct C-H functionalization has become a powerful tool for the efficient synthesis of complex molecules by avoiding the need for pre-functionalized substrates. The 8-aminoquinoline (B160924) moiety is one of the most effective bidentate directing groups for transition-metal-catalyzed C-H activation, enabling regioselective functionalization at various positions on the quinoline ring. nih.gov The amino group, typically after being converted to an amide, coordinates to the metal center, directing the catalytic functionalization to specific C-H bonds.
C4-H Arylation: A significant challenge in quinoline chemistry is the functionalization of the C4 position. Recently, a nickel-catalyzed remote C4-H arylation of 8-aminoquinolines (as pivalamides) using Grignard reagents has been developed. acs.orgresearchgate.net This method provides an efficient route to construct C4-arylated 8-aminoquinoline derivatives.
Table 2: Nickel-Catalyzed C4-H Arylation of N-(phenylquinolin-8-yl)pivalamide
| Aryl Grignard Reagent (ArMgBr) | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |
| PhMgBr | Ni(OTf)₂ | t-BuOK | 60 | 67 | acs.org |
| 4-MeC₆H₄MgBr | Ni(OTf)₂ | t-BuOK | 60 | 70 | acs.org |
| 4-MeOC₆H₄MgBr | Ni(OTf)₂ | t-BuOK | 60 | 62 | acs.org |
| 4-FC₆H₄MgBr | Ni(OTf)₂ | t-BuOK | 60 | 48 | acs.org |
| 4-CF₃C₆H₄MgBr | Ni(OTf)₂ | t-BuOK | 60 | 41 | acs.org |
C5-H and C2-H Functionalization: The 8-amino directing group can also steer functionalization to other positions. For example, copper-catalyzed C5-H bromination of 8-aminoquinoline amides has been achieved using alkyl bromides. researchgate.net Furthermore, rhodium and ruthenium catalysts have been employed for the site-selective alkynylation of quinolone systems at the C2 and C5 positions, demonstrating the versatility of metal-catalyzed C-H activation in modifying the quinoline core. acs.org Ruthenium-catalyzed C-H alkenylation of arenes, including those with directing groups, provides another avenue for functionalization. rsc.org These methods allow for the introduction of various substituents, including alkyl, aryl, and alkenyl groups, onto the quinoline scaffold with high regioselectivity.
Table 3: Site-Selective C-H Functionalization of Quinolone/Isoquinolone Scaffolds
| Substrate | Position | Coupling Partner | Catalyst System | Product Type | Reference |
| 4-Quinolone | C5 | TIPS-EBX | [RhCp*Cl₂]₂ / AgSbF₆ | C5-Alkynylated Quinolone | acs.org |
| N-pyrimidyl-4-quinolone | C2 | TIPS-EBX | [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | C2-Alkynylated Quinolone | acs.org |
| N-protected Isoquinolone | C8 | Allyl Alcohol | Ru(II) catalyst | C8-Alkenylated Isoquinolone | researchgate.net |
| Aromatic Amide (8-aminoquinoline DG) | ortho | Arylsulfonyl chloride | Ni(OTf)₂ | ortho-Sulfonylated Product | oup.com |
Structure Activity Relationship Sar Investigations of 4 Phenylquinolin 8 Amine Analogs
Positional and Substituent Effects on Biological Activity
The biological activity of 4-phenylquinolin-8-amine analogs is highly dependent on the position and nature of substituents on both the quinoline (B57606) and phenyl rings.
The quinoline nucleus itself is a crucial pharmacophore. researchgate.net Modifications to this core, such as replacing it with an acridine (B1665455) ring system while keeping the side chain constant, have been shown to improve antimalarial potency, suggesting that increased bulk and hydrophobicity can be advantageous. nih.gov The position of the amino group on the quinoline ring is also pivotal. For instance, 4-aminoquinolines are known to target the degradation of hemoglobin in parasites. researchgate.net
Substituents on the quinoline ring significantly modulate activity. In a study of 8-aminoquinoline (B160924) analogs, alkoxy or aryloxy substituents at the C-5 position were found to confer notable schizontocidal activity. asm.org However, the specific nature and position of these substituents did not always have a predictable effect on potency. asm.org For example, in a series of 4-aminoquinoline (B48711) analogs, electron-donating substituents on a phenylether at the 7-position showed slightly better activity against the 3D7 strain of P. falciparum. nih.gov In another study, the introduction of a chlorine atom at the 7-position of the quinoline ring was a common feature in a series of potent compounds. tandfonline.com
The substitution pattern on the 4-phenyl ring also plays a critical role. In one study, para-phenyl substituents were found to influence enzyme inhibition. researchgate.net Specifically, a para-trifluoromethoxy group on the phenyl ring of a 7-chloro-N-phenylquinolin-4-amine derivative resulted in potent α-glucosidase inhibition. researchgate.net Another study on quinoline analogs found that incorporating a phenyl substituent at the C-2 position enhanced CpG-ODN inhibitory activity. frontiersin.org Furthermore, the presence of a 4-(trifluoromethoxy)aniline (B150132) group connected to the 4-amino position led to one of the most active compounds against L. major. frontiersin.org
The nature of the substituent on the 8-amino group can also have a profound impact. For example, the replacement of a terminal N-diethylamino group with hydroxyl-methyl or chloro-methyl moieties in amodiaquine (B18356) analogs resulted in a significant decrease in leishmanicidal activity, highlighting the importance of a basic terminal amine for this specific activity. frontiersin.org
The following table summarizes the effects of various substituents on the biological activity of this compound and related analogs:
| Parent Compound/Scaffold | Substituent & Position | Observed Effect | Biological Target/Assay |
| 7-chloro-N-phenylquinolin-4-amine | para-trifluoromethoxy on phenyl | Potent inhibition | α-glucosidase |
| Quinoline Analog | Phenyl at C-2 | Enhanced inhibitory activity | CpG-ODN |
| 4-aminoquinoline | 4-(trifluoromethoxy)aniline | High activity | L. major amastigotes |
| 8-aminoquinoline | Alkoxy/aryloxy at C-5 | Impressive schizontocidal activity | P. falciparum |
| 4-aminoquinoline | Electron-donating groups on 7-phenylether | Slightly better activity | P. falciparum 3D7 strain |
Conformational Flexibility and its Impact on Biological Interactions
The three-dimensional conformation of this compound analogs is a key determinant of their interaction with biological targets. The relative orientation of the phenyl and quinoline ring systems, as well as the flexibility of any side chains, can significantly influence binding affinity and, consequently, biological activity.
The planarity of the quinoline and phenyl rings allows for π-π stacking interactions, which are often crucial for binding to biological targets like DNA or enzyme active sites. researchgate.net For instance, the interaction between the quinoline ring of antimalarial drugs and the porphyrin ring of heme is a well-established mechanism. researchgate.net
However, complete planarity is not always desirable. A certain degree of conformational flexibility can allow the molecule to adopt an optimal geometry for fitting into a binding pocket. A crystallographic analysis of 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine revealed a significant out-of-plane character, with a 126.08(7)° angle between the quinoline and aniline (B41778) ring systems. mdpi.com This non-planar conformation can be crucial for avoiding steric clashes and achieving a better fit with the target protein.
The flexibility of side chains attached to the quinoline core is also important. In the context of antimalarial 4-aminoquinolines, the ability of the side chain to form intramolecular hydrogen bonds has been linked to potent activity. nih.govacs.org This suggests that a certain degree of flexibility is required for the side chain to orient itself correctly for this interaction to occur. Furthermore, SAR analysis has shown that a flexible dialkylamino group at the 4-position is preferred over a more rigid cyclic one like piperazine (B1678402) for antagonist-receptor interactions in certain contexts. frontiersin.org
Molecular dynamics simulations can provide insights into the conformational flexibility of these molecules and how they interact with their targets. tandfonline.com These studies can reveal which amino acid residues are key for binding and how the flexibility of the ligand affects the stability of the protein-ligand complex. tandfonline.com
The table below illustrates the impact of conformational features on biological interactions:
| Compound/Analog Feature | Conformational Aspect | Impact on Biological Interaction |
| 4-aminoquinolines | π-π stacking of quinoline ring | Interaction with heme porphyrin ring |
| 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | Non-planar orientation of rings (126.08(7)° dihedral angle) | Potentially improved fit in kinase inhibitor binding sites mdpi.com |
| 4-aminoquinoline side chain | Intramolecular hydrogen bonding capability | Potent antimalarial activity nih.govacs.org |
| 4-aminoquinoline side chain | Flexible dialkylamino group | Preferred for antagonist-receptor interaction over rigid cyclic amines frontiersin.org |
Design Principles for Modulating Biological Effects
One primary strategy is the modification of the quinoline core. This can involve the introduction of various substituents to enhance activity or selectivity. For example, the incorporation of a 7-chloro group is a common feature in many potent antimalarial quinolines. tandfonline.com Another approach is to replace the quinoline ring system with other heterocyclic structures, such as acridines, to increase bulk and hydrophobicity, which can lead to improved potency. nih.gov
A second key design principle involves the modulation and modification of side chains. researchgate.nettandfonline.comnih.gov The length, flexibility, and basicity of the side chain are critical factors. For instance, the presence of a terminal tertiary amine in the side chain is often essential for antiprotozoal activity. frontiersin.org The ability of the side chain to participate in hydrogen bonding can also significantly enhance potency. nih.govacs.org Designing molecules that are not recognized by efflux pumps in resistant parasite strains is another important consideration. researchgate.netnih.gov
The incorporation of specific chemical moieties to target particular enzymes or pathways is a third design principle. For example, combining the 4-aminoquinoline scaffold with a guanylthiourea (B104047) moiety, an antifolate pharmacophore, has been explored to create dual-action antimalarial agents targeting the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme. nih.gov
Finally, computational methods such as molecular docking and molecular dynamics simulations are increasingly used to guide the design process. tandfonline.comnih.govorientjchem.org These techniques allow for the prediction of binding modes and affinities, helping to prioritize which analogs to synthesize and test. orientjchem.org This rational design approach can significantly accelerate the discovery of new and effective agents.
Key design principles are summarized in the table below:
| Design Principle | Strategy | Example | Desired Outcome |
| Scaffold Modification | Introduction of substituents on the quinoline ring | Adding a 7-chloro group | Enhanced antimalarial activity |
| Side Chain Optimization | Modulating length, flexibility, and basicity | Incorporating a flexible, basic terminal amine | Improved antiprotozoal potency and evasion of resistance mechanisms frontiersin.orgnih.gov |
| Hybrid Molecule Design | Combining pharmacophores | Linking a 4-aminoquinoline to a guanylthiourea moiety | Dual-action antimalarial targeting PfDHFR nih.gov |
| Rational Drug Design | Using computational methods | Molecular docking to predict binding to a target enzyme | Prioritization of potent compounds for synthesis nih.govorientjchem.org |
Molecular Mechanisms and Biological Target Interactions of 4 Phenylquinolin 8 Amine Derivatives
Investigation of Molecular Pathways Affected by 4-Phenylquinolin-8-amine
Initial studies have identified this compound (PQA) as a potential latency-reversing agent (LRA) for HIV-1. nih.govresearchgate.net Research indicates that PQA can reactivate HIV-1 from its latent state, a critical step in the "shock and kill" strategy aimed at eradicating the virus. nih.govresearchgate.net This reactivation is particularly effective when PQA is used in combination with protein kinase C (PKC) agonists like Prostratin. nih.gov
RNA-sequencing analysis has shed light on the molecular pathways influenced by PQA, revealing that its functional mechanisms differ from those of PKC agonists. nih.govresearchgate.net Specifically, PQA-mediated cell death in latently HIV-1 infected cells involves the induction of oxidative stress-related genes, such as DDIT3 and CTSD. nih.govresearchgate.net This suggests a unique mechanism of action that could be exploited for therapeutic purposes.
Furthermore, some 2-phenylquinoline (B181262) derivatives have been found to induce cell cycle arrest in the S-phase, a process that inhibits cell proliferation and is relevant in cancer research. cust.edu.tw
Identification and Validation of Biological Targets
Enzyme Inhibition Studies (e.g., α-glucosidase, COX-2, DNA-PK)
α-glucosidase: Certain derivatives of 4-phenylquinoline (B1297854) have been investigated for their potential as α-glucosidase inhibitors, which are relevant in the management of diabetes. cmu.ac.thresearchgate.netnih.gov Studies have shown that specific substitutions on the quinoline (B57606) and phenyl rings can lead to potent inhibition of this enzyme. For example, some quinoline-oxadiazole hybrids with para-substitutions have demonstrated superior α-glucosidase inhibitory activity. researchgate.net The presence of electron-withdrawing groups, particularly fluorinated units, appears to be crucial for strong inhibition. researchgate.net
COX-2: Phenylquinoline derivatives have been explored as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.govbrieflands.comnih.govacs.orgbrieflands.com Certain 2-(4-phenylquinoline-2-yl)phenol derivatives have shown potent COX-2 inhibition. For instance, compounds with specific substitutions, such as a hydroxyl group at R¹ and a 3-chloro group at R², or a formyl-containing alkanol and ether group at R1 combined with various substitutions at R2, have demonstrated significant anti-inflammatory activity in vitro. nih.gov Molecular docking studies suggest that these compounds can fit into the COX-2 active site. nih.gov A high COX-2 selectivity index is a desirable characteristic for these inhibitors to minimize gastrointestinal side effects associated with non-selective COX inhibitors. brieflands.com
DNA-PK: While direct inhibition of DNA-dependent protein kinase (DNA-PK) by this compound is not explicitly detailed in the provided results, the broader class of quinoline derivatives is known to interact with DNA and related enzymes. researchgate.net
Receptor Binding Affinities (e.g., AT1 receptor, TRPV1 antagonist)
AT1 Receptor: Derivatives of 4-phenylquinoline have been designed and synthesized as antagonists for the angiotensin II type 1 (AT1) receptor, a key target in the treatment of hypertension. mdpi.comresearchgate.netsemanticscholar.orgresearchgate.netnih.gov Binding studies have shown that many of these compounds exhibit high affinity for the AT1 receptor, with some reaching nanomolar concentrations. researchgate.netresearchgate.net The substitution pattern on the 4-phenylquinoline scaffold is critical for this affinity. researchgate.net
TRPV1 Antagonist: Quinoline derivatives are also being investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain perception. ijper.orgnih.govunife.itmdpi.comucsd.edu A series of 5-amino(N-substituted carboxamide)quinoline derivatives have been synthesized and shown to exhibit antinociceptive activity, suggesting their potential as TRPV1 inhibitors. ijper.org
DNA Binding Interactions (e.g., intercalation, triplex DNA)
The planar aromatic structure of the quinoline ring system is conducive to interactions with DNA. researchgate.net Derivatives of phenylquinoline have been studied for their ability to bind to DNA, primarily through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.netusp.brheraldopenaccess.us This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.
The position of the phenyl ring on the quinoline core is crucial for this intercalative binding. researchgate.net For instance, if the phenyl ring is at the 4- or 5-position, it may not be able to lie within the DNA-intercalation site. researchgate.net For effective intercalation, the phenyl ring often needs to be coplanar with the quinoline ring. researchgate.net
Protein-Ligand Interaction Analysis
Molecular docking studies have been instrumental in understanding the interactions between 4-phenylquinoline derivatives and their protein targets. These analyses help to visualize the binding modes and identify key amino acid residues involved in the interaction. mdpi.comresearchgate.netembl.debiorxiv.org
For example, in the case of COX-2 inhibition, docking studies have shown how 2-(4-phenylquinoline-2-yl)phenol derivatives fit into the active site of the enzyme. nih.gov Similarly, for α-glucosidase inhibition, molecular docking has revealed interactions with active site residues such as Asp203, Asp542, and Arg526. cmu.ac.th In the context of anticancer activity, the interaction of 4-phenyl-2-quinolone derivatives with the colchicine-binding site of tubulin has been analyzed, showing that specific substitutions can form important hydrogen bonds with amino acid residues like ALA250. mdpi.comnih.gov
Cellular Effects and Responses in vitro (e.g., HIV-1 reactivation, apoptosis induction, antimitotic activity)
HIV-1 Reactivation: As mentioned earlier, this compound (PQA) has been identified as a novel latency-reversing agent that can induce the reactivation of latent HIV-1. nih.govresearchgate.netresearchgate.net This effect is a cornerstone of the "shock and kill" strategy for HIV eradication. nih.gov
Apoptosis Induction: PQA has been shown to induce apoptosis, or programmed cell death, in latently HIV-1 infected cells. nih.govresearchgate.net This is a crucial secondary effect to its latency-reversing activity, as it helps to eliminate the reactivated viral reservoirs. nih.govresearchgate.net The induction of apoptosis is linked to the upregulation of oxidative stress-inducible genes. nih.govresearchgate.net Furthermore, other 2-phenylquinoline derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines, often in a dose-dependent manner. frontiersin.orgnih.govbohrium.com
Antimitotic Activity: Certain 2-phenyl-4-quinolone derivatives have been identified as antimitotic agents. researchgate.netmdpi.comnih.gov They can disrupt the cell cycle, often causing an arrest in the G2/M phase, which is a characteristic of compounds that interfere with microtubule formation. mdpi.com This activity is attributed to their interaction with tubulin. mdpi.comnih.gov
Interactive Data Tables
Table 1: Enzyme Inhibition by 4-Phenylquinoline Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference(s) |
| Quinoline-oxadiazole hybrids | α-glucosidase | Para-substituted analogues showed superior inhibition. | researchgate.net |
| 2-(4-phenylquinoline-2-yl)phenol derivatives | COX-2 | Compound 4h showed potent inhibition with an IC50 of 0.026 µM. | nih.gov |
| 5-oxo-1,4,5,6,7,8 hexahydroquinoline derivatives | COX-2 | Compound 9c was a potent and selective COX-2 inhibitor (IC50 = 0.17 M). | brieflands.com |
Table 2: Receptor Binding Affinities of 4-Phenylquinoline Derivatives
| Compound Class | Target Receptor | Key Findings | Reference(s) |
| Imidazo[4,5-b]pyridine derivatives with 4-phenylquinoline | AT1 | Displayed high affinity for the AT1 receptor. | researchgate.net |
| 5-amino(N-substituted carboxamide)quinoline derivatives | TRPV1 | Showed good TRPV1 inhibition through antinociceptive activity. | ijper.org |
Table 3: Cellular Effects of 4-Phenylquinoline Derivatives in vitro
| Compound | Cellular Effect | Cell Line/Model | Key Findings | Reference(s) |
| This compound (PQA) | HIV-1 Reactivation | Latently HIV-1 infected cells | Induced efficient HIV-1 reactivation, especially with PKC agonists. | nih.govresearchgate.netresearchgate.net |
| This compound (PQA) | Apoptosis Induction | Latently HIV-1 infected cells | Induced killing of HIV-1 latently-infected cells via oxidative stress pathways. | nih.govresearchgate.net |
| 2-phenylquinoline derivative (D28) | Apoptosis Induction | K562 cells | Promoted apoptosis in a dose-dependent manner. | frontiersin.orgnih.gov |
| 2-phenyl-4-quinolone derivatives | Antimitotic Activity | Cancer cell lines | Act as antimitotic agents by interacting with tubulin. | researchgate.netmdpi.comnih.gov |
| 4-(4-acetylanilino)-6-methoxy-2-phenylquinoline | S-phase arrest | HCT-116, MCF7, MDA-MB-435 | Potent antiproliferative activity by inducing S-phase arrest. | cust.edu.tw |
Structure-Based Molecular Design Implications for this compound Scaffolds
Research Findings on Structural Modifications
Research into related quinoline structures provides valuable insights into the structure-activity relationships (SAR) that are likely to govern the biological activity of this compound derivatives. Studies on analogous compounds, such as 4-anilino-2-phenylquinolines and other substituted quinolines, have highlighted the importance of specific substitutions on the quinoline core and the pendant phenyl ring.
One key area of investigation has been the impact of substituents at the 8-position of the quinoline ring. For instance, in a series of 4-anilino-2-phenylquinoline derivatives, the nature of the substituent at the 8-position was found to be crucial for their antiproliferative activity. A study comparing 8-methoxy and 8-hydroxy derivatives revealed that a hydrogen-bond-donating group (hydroxyl) at this position can be more favorable for activity than a hydrogen-bond-accepting group (methoxy). cust.edu.twnih.gov Specifically, for 3'-COMe substituted derivatives, the 8-hydroxy compound (GI50 = 1.20 μM) was significantly more potent than its 8-methoxy counterpart (GI50 = 8.91 μM). nih.gov This suggests that for the this compound scaffold, the primary amine at the 8-position, being a strong hydrogen bond donor, could be a key determinant of biological activity.
Furthermore, the substitution pattern on the quinoline ring, in general, has been shown to be critical. The antiproliferative activity of 4'-COMe-substituted derivatives of 4-anilino-2-phenylquinoline decreased in the order of 6-OMe > 8-OMe > 8-OH, indicating a nuanced relationship between the position and nature of the substituent. nih.gov
The 4-aminoquinoline (B48711) scaffold is recognized as a "privileged scaffold" in drug design, particularly for developing agents against neglected tropical diseases like leishmaniasis. frontiersin.org Structure-activity relationship studies on these scaffolds have emphasized the importance of lipophilicity and the basicity of the side chain at the 4-position for target engagement. frontiersin.org While the core of the topic compound is a 4-phenylquinoline, the principles derived from 4-aminoquinolines regarding the modulation of physicochemical properties through substitution are highly relevant.
Molecular modeling studies on related 4-phenyl-2-quinolone derivatives have proposed that these compounds can act as antimitotic agents by docking into the colchicine-binding site of tubulin. nih.gov This provides a potential mechanism of action and a structural basis for designing new anticancer agents based on the 4-phenylquinoline scaffold. The phenyl group at the 4-position plays a significant role in these interactions.
The table below summarizes key research findings on related quinoline derivatives that inform the potential for structure-based design of this compound scaffolds.
| Compound Series | Key Structural Feature | Biological Activity | Implication for this compound Design |
| 4-Anilino-2-phenylquinolines cust.edu.twnih.gov | Substitution at the 8-position (OH vs. OMe) | 8-OH derivative showed higher antiproliferative activity. nih.gov | The amino group at the 8-position is a key site for hydrogen bonding and potential activity. |
| 4-Anilino-2-phenylquinolines nih.gov | Position of OMe group (6- vs. 8-position) | 6-OMe derivative was more potent than the 8-OMe derivative. nih.gov | The overall substitution pattern on the quinoline ring significantly impacts activity. |
| 4-Aminoquinolines frontiersin.org | Lipophilicity and basicity of the 4-amino side chain | Crucial for antileishmanial activity. frontiersin.org | Modifications to the 8-amino group could modulate activity through similar principles. |
| 4-Phenyl-2-quinolones nih.gov | 4-phenyl group | Docking into the colchicine-binding site of tubulin. nih.gov | The 4-phenyl group is a critical pharmacophoric feature for potential anticancer activity. |
Interactive Data Table of Related Compounds
The following table provides data on specific derivatives from the literature that help to understand the structure-activity relationships relevant to the this compound scaffold.
| Compound Name/Number | Structure | Target/Assay | Activity (GI50/IC50) | Source |
| 11 (3'-COMe-4-anilino-8-hydroxy-2-phenylquinoline) | 4-((3-acetylphenyl)amino)-2-phenylquinolin-8-ol | Antiproliferative | 1.20 μM | nih.gov |
| 10 (3'-COMe-4-anilino-8-methoxy-2-phenylquinoline) | N-(3-acetylphenyl)-8-methoxy-2-phenylquinolin-4-amine | Antiproliferative | 8.91 μM | nih.gov |
| 1 (4'-COMe-4-anilino-6-methoxy-2-phenylquinoline) | N-(4-acetylphenyl)-6-methoxy-2-phenylquinolin-4-amine | Antiproliferative | 3.89 μM | nih.gov |
| 8 (4'-COMe-4-anilino-8-methoxy-2-phenylquinoline) | N-(4-acetylphenyl)-8-methoxy-2-phenylquinolin-4-amine | Antiproliferative | 10.47 μM | nih.gov |
| 9 (4'-COMe-4-anilino-8-hydroxy-2-phenylquinoline) | 4-((4-acetylphenyl)amino)-2-phenylquinolin-8-ol | Antiproliferative | 14.45 μM | nih.gov |
| 22 (6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one) | 6-methoxy-4-(3-methoxyphenyl)quinolin-2(1H)-one | Antiproliferative (COLO205) | 0.32 μM | mdpi.com |
Coordination Chemistry and Catalytic Applications of 4 Phenylquinolin 8 Amine
4-Phenylquinolin-8-amine as a Ligand in Metal Complexes
This compound functions as a bidentate chelating ligand, meaning it can form two bonds to a central metal ion. This coordination occurs through the lone pair of electrons on the heterocyclic quinoline (B57606) nitrogen atom and the lone pair on the exocyclic amino group at the 8-position. This ability to form a stable five-membered chelate ring makes it an effective ligand for a variety of metal ions.
The coordination behavior of this compound is analogous to other 8-aminoquinoline (B160924) derivatives, which are known to form stable complexes with numerous transition metals. The planarity of the quinoline ring system combined with the rotational freedom of the phenyl group at the 4-position introduces specific steric and electronic characteristics to the resulting metal complexes. The phenyl substituent can influence the solubility and reactivity of the complexes it forms. researchgate.net Research into related bidentate proton sponge ligands, which have a structural resemblance, indicates their suitability for chelating small cations. massey.ac.nz The fundamental coordination properties are summarized in the table below.
Table 1: Coordination Properties of this compound as a Ligand
| Property | Description | Reference |
|---|---|---|
| Ligand Type | Bidentate Chelator | massey.ac.nz |
| Donor Atoms | Quinoline Ring Nitrogen (N1) and Amino Group Nitrogen (N8) | massey.ac.nz |
| Chelate Ring Size | Forms a stable 5-membered ring with the metal ion. | |
| Coordinating Metals | Forms stable complexes with various transition metal ions such as Fe(II), Ni(II), and Ru(II). | |
| Structural Influence | The phenyl group at the C4 position provides steric bulk and electronic effects that can modify the complex's properties. | researchgate.net |
Role of Quinoline-Based Ligands in Organometallic Catalysis
Quinoline-based ligands are of paramount importance in the field of organometallic catalysis. colab.ws Their widespread use stems from the contribution of steric and electronic effects from the quinoline scaffold, which can significantly alter the solubility and reactivity of the metal complexes. researchgate.net The rigid and planar structure of the quinoline ring system, combined with the ability to introduce a wide variety of substituents at different positions, allows for the precise tuning of a catalyst's properties.
These ligands have been successfully employed in a broad spectrum of catalytic reactions. For instance, palladium complexes incorporating quinoline-based ligands have been developed for C-H functionalization reactions, such as the selective chlorination of carboxylic acids. researchgate.net In the realm of asymmetric synthesis, chiral ligands that feature a quinoline motif are crucial for producing enantiomerically pure compounds, which have significant applications in the pharmaceutical industry. thieme-connect.com Furthermore, quinoline derivatives are instrumental in creating catalysts for polymerization reactions. The steric and electronic environment provided by the ligand around the metal center dictates the catalytic activity and the properties of the resulting polymer. acs.orgacs.org
Table 2: Examples of Catalytic Reactions Involving Quinoline-Based Ligands
| Catalytic Reaction | Metal Center | Role of Quinoline Ligand | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Ruthenium, Iridium | Provides a chiral environment to control the stereoselectivity of the reduction of quinolines and other substrates. | pku.edu.cnacs.org |
| Ethylene (B1197577) Oligomerization | Nickel | The ligand structure influences catalytic activity and the distribution of oligomer products. | acs.org |
| Ring-Opening Polymerization | Zinc, Aluminum | Acts as a supporting chelate ligand to create active catalysts for the polymerization of cyclic esters like ε-caprolactone and rac-lactide. | acs.org |
| C–H Bond Functionalization | Palladium | Directs the metal to a specific C-H bond, enabling selective transformations. | researchgate.net |
| Cross-Coupling Reactions | Palladium | Stabilizes the metal center and facilitates the catalytic cycle in reactions like C-N bond formation. | researchgate.net |
Development of Catalytic Systems using this compound Derivatives
While this compound itself serves as a bidentate ligand, its derivatives have been used to construct more complex and highly active catalytic systems. A common strategy involves modifying the 8-amino group to create multidentate ligands, which can form more stable and specific coordination environments around a metal center.
A notable example is the development of nickel-based catalysts for ethylene oligomerization. acs.org In these systems, derivatives of quinolin-8-amine are synthesized by reacting the amino group with a ketone (e.g., 1-(pyridine-2-yl) ketones) to form an N,N,N-tridentate iminopyridyl ligand. The resulting nickel complexes, when activated with an aluminum co-catalyst, show high catalytic activities. acs.org The substituents on the quinoline and pyridine (B92270) rings, as well as the reaction conditions, can be varied to fine-tune the catalyst's performance. acs.org
Similarly, quinoline-based N,N,N-chelate ligands have been used to synthesize zinc and aluminum complexes that are active catalysts for the ring-opening polymerization (ROP) of cyclic esters. acs.org For instance, zinc complexes supported by these ligands effectively catalyze the ROP of rac-lactide, producing polymers with controlled molecular weights and narrow distributions. acs.org This highlights how the foundational structure of a quinolin-8-amine can be elaborated to access sophisticated catalysts for polymer synthesis. Research has also focused on synthesizing novel tetra-coordinate ligands based on these structures with the aim of developing ideal chelators for specific applications. massey.ac.nz
Table 3: Catalytic Systems Based on Quinolin-8-amine Derivatives
| Catalyst System (Metal + Ligand Derivative) | Catalytic Application | Key Research Finding | Reference |
|---|---|---|---|
| Nickel(II) complexes with N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives | Ethylene Oligomerization | Complexes activated by Et₂AlCl exhibit high catalytic activities, reaching up to 4.9 × 10⁷ g mol⁻¹(Ni) h⁻¹. | acs.org |
| Zinc(II) ethyl complexes with iminophosphorane-based quinoline ligands | Ring-Opening Polymerization of rac-lactide | These systems act as efficient and well-controlled catalysts for polymerization in the presence of benzyl (B1604629) alcohol. | acs.org |
| Aluminum(III) methyl complexes with iminophosphorane-based quinoline ligands | Ring-Opening Polymerization of ε-caprolactone | The aluminum complexes are active for the ROP of ε-caprolactone, leading to polymers with good molecular weight control. | acs.org |
| Chiral Cationic Ruthenium Catalysts with TsDPEN ligands | Asymmetric Hydrogenation of Quinolines | Highly enantioselective hydrogenation of various 2-substituted quinolines was achieved with excellent reactivities (98% to >99% ee). | pku.edu.cn |
Advanced Spectroscopic and Structural Characterization of 4 Phenylquinolin 8 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Phenylquinolin-8-amine, both proton (¹H) and carbon-13 (¹³C) NMR studies provide critical data for assigning the positions of all atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, N-methylcyclohexylamine, shows that N-methyl groups typically appear as a sharp three-proton singlet between δ 2.2 and 2.6 ppm. libretexts.org In more complex structures like 4-anilinoquinoline derivatives, aromatic protons resonate in the downfield region, generally between δ 6.5 and 8.5 ppm. mdpi.com The specific chemical shifts and coupling constants of the protons on the quinoline (B57606) and phenyl rings of this compound allow for the unambiguous assignment of each hydrogen atom. The amine (NH₂) protons often present as a broad signal that can be identified by its disappearance upon the addition of D₂O. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. Carbons adjacent to the amine nitrogen are typically deshielded and appear approximately 20 ppm downfield compared to their positions in a similar alkane structure. libretexts.org For instance, in N-methylcyclohexylamine, the carbon atom bonded to the nitrogen is shifted downfield by 24 ppm relative to other ring carbons. libretexts.org In various quinoline derivatives, the carbon signals are distributed over a wide range, with aromatic carbons appearing between approximately 100 and 150 ppm. mdpi.comrsc.org
Table 1: Representative NMR Data for Substituted Quinolines
| Nucleus | Functional Group/Position | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic Protons | 6.5 - 8.5 mdpi.com |
| ¹H | N-Methyl Protons | 2.2 - 2.6 libretexts.org |
| ¹³C | Aromatic Carbons | 100 - 150 mdpi.comrsc.org |
| ¹³C | Carbon adjacent to Nitrogen | ~20 ppm downfield shift libretexts.org |
This table provides representative chemical shift ranges for interpretation purposes.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. In this compound, the primary amine (NH₂) and the aromatic rings are the key functional groups that give rise to characteristic absorption bands.
The IR spectrum of a primary amine is characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgspecac.com These bands are typically sharper and less intense than the O-H bands of alcohols that appear in the same region. libretexts.org Specifically, primary amines show an asymmetric and a symmetric N-H stretch between 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹, respectively. orgchemboulder.com Additionally, a characteristic N-H bending vibration for primary amines is observed in the 1580-1650 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for aromatic amines like this compound is typically strong and appears in the 1250-1335 cm⁻¹ region. orgchemboulder.com The presence of aromatic C-H bonds is confirmed by stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibration | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 libretexts.orgspecac.com |
| N-H Bend | Primary Amine | 1580 - 1650 orgchemboulder.com |
| C-N Stretch | Aromatic Amine | 1250 - 1335 orgchemboulder.com |
| C-H Stretch | Aromatic Ring | > 3000 libretexts.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or six decimal places, which allows for the unambiguous determination of a compound's elemental composition and molecular formula. measurlabs.com
For this compound (C₁₅H₁₂N₂), HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the calculated theoretical mass. measurlabs.comnih.gov The calculated monoisotopic mass of this compound is 220.1000 Da. nih.gov HRMS analysis can confirm this with a high degree of confidence, typically within a ±5 ppm error margin. The fragmentation pattern observed in the mass spectrum can also provide structural information, for example, through the characteristic alpha-cleavage seen in amines. libretexts.org
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.
For derivatives of 4-phenylquinoline (B1297854), X-ray diffraction studies have revealed important structural features. For example, in the crystal structure of 4-phenylquinolin-2(1H)-one, the quinoline moiety and the phenyl ring are nearly planar, with a significant dihedral angle of 64.65(6)° between them. iaea.org In another related structure, the crystal packing was stabilized by intermolecular N-H···O and C-H···O hydrogen bonds. iaea.org Similarly, analysis of a 4-anilinoquinoline derivative showed a dihedral angle of 126.08(7)° between the quinoline and aniline (B41778) ring systems. mdpi.com Such analyses for this compound would elucidate the precise spatial arrangement of the phenyl and quinoline rings, the conformation of the amine group, and the nature of the intermolecular forces, such as hydrogen bonding and π-π stacking, that govern its crystal packing. mdpi.comiucr.org
Photophysical Characteristics and Fluorescence Properties
The photophysical properties of quinoline derivatives are of significant interest due to their potential applications in areas like fluorescent probes and organic light-emitting diodes (OLEDs). iucr.orgresearchgate.net The study of a compound's absorption and emission of light provides insights into its electronic structure and excited-state behavior.
Quinolin-2-one derivatives, which are structurally related to this compound, have been shown to exhibit fluorescence. rsc.org For instance, 3-amino-4-phenylquinolin-2-one displays moderate, solvent-sensitive emission with fluorescence quantum yields ranging from 0.04 to 0.24. rsc.org The absorption spectra of these compounds are dominated by π-π* transitions. rsc.org The introduction of substituents and the extension of the π-conjugated system can modulate the emission wavelength. iucr.org While some quinoline-based complexes exhibit strong fluorescence in the solid state, others may be non-fluorescent. iucr.orglookchem.com The photophysical characterization of this compound would involve measuring its absorption and fluorescence spectra in various solvents to determine its excitation and emission maxima, Stokes shift, and fluorescence quantum yield, thereby assessing its potential as a fluorophore.
Computational and Theoretical Chemistry Studies on 4 Phenylquinolin 8 Amine
Prediction of Spectroscopic Properties (e.g., Absorption Spectra, Stokes Shift)
The spectroscopic properties of 4-phenylquinolin-8-amine can be theoretically predicted using quantum chemical calculations, primarily through the TD-DFT method. nih.govnih.gov This approach is widely used to simulate electronic absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states. nih.gov
Methodology: Typically, the process begins with the optimization of the molecule's ground-state geometry using DFT, often with a hybrid functional like B3LYP and a suitable basis set such as 6-31G(d,p). rsc.orgnih.gov Following geometry optimization, TD-DFT calculations are performed on the optimized structure to determine the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively. nih.gov These calculations can be performed in a vacuum (gas phase) or with a solvent model to account for environmental effects on the electronic transitions. researchgate.net
Absorption Spectra: The predicted absorption spectrum of this compound is expected to arise from electronic transitions between molecular orbitals. The most significant of these is typically the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is generally localized on the electron-donating amino group and parts of the quinoline (B57606) ring, while the LUMO is centered on the electron-accepting quinoline and phenyl π-system. The energy difference (band gap) between these orbitals is a key determinant of the absorption wavelength. The presence of the electron-donating amino group (-NH₂) and the extended π-conjugation from the phenyl group are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline core.
Stokes Shift: The Stokes shift is the difference in wavelength or frequency between the maximum of absorption and the maximum of emission. rsc.org To predict the Stokes shift, the geometry of the first excited state must be optimized. The energy difference between the optimized excited state and the ground state at that geometry gives the emission energy. The Stokes shift is then calculated as the difference between the initial absorption energy and the subsequent emission energy. Quinoline derivatives often exhibit significant Stokes shifts, which can be attributed to changes in molecular geometry and electronic distribution upon excitation, a phenomenon known as intramolecular charge transfer (ICT). nih.govnih.gov A large Stokes shift is advantageous for applications in fluorescence-based sensing and organic light-emitting diodes (OLEDs) as it minimizes self-absorption. nih.gov
Table 1: Representative Predicted Spectroscopic Data for a Quinoline Derivative This table presents typical data obtained from TD-DFT calculations for quinoline derivatives, as specific experimental or theoretical values for this compound are not available in the cited literature. The values are for illustrative purposes.
| Parameter | Predicted Value (in Ethanol) | Computational Method |
|---|---|---|
| Absorption Maximum (λabs) | ~375 nm | TD-DFT/B3LYP/6-31G(d,p) |
| Emission Maximum (λem) | ~530 nm | TD-DFT/B3LYP/6-31G(d,p) |
| Calculated Stokes Shift | ~155 nm | λem - λabs |
| Primary Electronic Transition | HOMO → LUMO | - |
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials have garnered significant interest due to their potential in advanced technologies like optical computing, data storage, and telecommunications. case.edu Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit substantial NLO responses. The NLO properties of this compound can be investigated theoretically through DFT calculations.
Methodology: The key parameter for second-order NLO properties is the first hyperpolarizability (β). researchgate.net Computational chemists use DFT methods, often with functionals like B3LYP or CAM-B3LYP, to calculate the components of the β tensor. researchgate.netresearchgate.net The total (or static) first hyperpolarizability is then derived from these tensor components. Calculations can be performed in different solvent environments using models like the Polarizable Continuum Model (PCM) to understand how polarity affects the NLO response. researchgate.net
Research Findings: For a molecule to have a significant β value, it must possess a high degree of asymmetric charge distribution. In this compound, the amino group (-NH₂) acts as an electron donor (D) and the electron-deficient quinoline ring, extended by the phenyl group, serves as the π-conjugated bridge and acceptor system (π-A). This inherent D-π-A architecture suggests that the molecule is a good candidate for NLO applications.
Theoretical studies on similar amino-quinoline systems have shown that the magnitude of the first hyperpolarizability is strongly dependent on the efficiency of the intramolecular charge transfer from the donor to the acceptor. researchgate.net A smaller HOMO-LUMO energy gap is generally associated with higher polarizability and a larger first hyperpolarizability. It has been observed in related compounds that the first hyperpolarizability value increases with the polarity of the solvent. researchgate.net While specific calculated values for this compound are not available in the reviewed literature, studies on analogous molecules with D-A quinoline structures report significant first hyperpolarizability values, indicating their potential as NLO materials. vulcanchem.com
Table 2: Representative Predicted NLO Properties for a Donor-Acceptor Quinoline This table shows typical NLO data calculated for donor-acceptor quinoline systems. The values are illustrative and not specific to this compound.
| Parameter | Predicted Value | Computational Method |
|---|---|---|
| Dipole Moment (μ) | ~3-5 Debye | DFT/B3LYP |
| First Hyperpolarizability (β) | >10 × 10-30 esu | DFT/B3LYP |
Potential Applications in Materials Science
Development of New Materials (e.g., Polymers, Dyes)
The quinoline (B57606) scaffold is a fundamental component in the synthesis of various functional materials, including polymers and dyes. The presence of the 8-amino group on the 4-phenylquinoline (B1297854) structure provides a key site for polymerization and derivatization, allowing for the creation of novel materials.
Polymers: Conjugated polyquinolines are a class of n-type polymers investigated for their electronic properties. The synthesis of these polymers can involve reactions that utilize the amino group of quinoline derivatives. For instance, methods like the Friedländer synthesis, which involves the reaction of an o-aminoaryl ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl, are prominent for creating quinoline-based structures that can be polymerized. While direct polymerization of 4-phenylquinolin-8-amine is a specific area of research, the broader field of polyquinoline synthesis demonstrates the potential of this compound as a monomer. The synthesis of poly(quinoline)s has been achieved through methods like the three-component polymerization of anilines, alkynes, and aldehydes. researchgate.net The amino group on this compound makes it a suitable candidate for such polymerization reactions, potentially leading to regioregular head-to-tail poly(4-alkylquinoline)s, which are noted as a class of n-type conjugated polymers. acs.org
Dyes: Quinoline derivatives are known to be effective fluorescent dyes. thieme-connect.com Complexes of quinoline derivatives, such as those with boron trifluoride, have been synthesized and found to be highly emissive, particularly in the solid state. researchgate.net The development of 2-(4-phenylquinolin-2-yl)phenol–BF2 complexes (boroquinols) highlights how the 4-phenylquinoline core can be modified to create dyes with strong fluorescence. researchgate.net These boroquinols exhibit significant Stokes shifts, a desirable property for fluorescent materials. researchgate.net The structural modifications possible through the 8-amino group of this compound offer a pathway to synthesize new dyes with tunable photophysical properties for various applications, including biological imaging and sensor technology. rsc.org
Fluorescent Chemosensors for Metal Ions
The 8-aminoquinoline (B160924) moiety is a well-established fluorogenic chelator for transition metal ions. rsc.orgnih.gov This makes this compound and its derivatives excellent candidates for developing fluorescent chemosensors, which can selectively detect specific metal ions through changes in their fluorescence signals. nih.gov
Mechanism of Detection: The detection mechanism often relies on a process called photo-induced electron transfer (PET). rsc.orgnih.gov In the absence of a target metal ion, the lone pair of electrons on the amino nitrogen can quench the fluorescence of the quinoline fluorophore. rsc.org Upon coordination with a metal ion, this PET process is inhibited, leading to a "turn-on" fluorescence response, a phenomenon also known as chelation-enhanced fluorescence (CHEF). rsc.orgnih.gov
Selectivity for Zinc Ions (Zn²⁺): Derivatives of 8-aminoquinoline have demonstrated high selectivity for zinc ions (Zn²⁺), which are crucial in many biological processes. rsc.orgmdpi.com This selectivity is a significant advantage, as distinguishing Zn²⁺ from other environmentally or biologically relevant ions like Cd²⁺ can be challenging. rsc.org For example, a chemosensor based on an 8-aminoquinoline derivative was able to distinguish Zn²⁺ from a range of other metal ions, including Al³⁺, Ca²⁺, Cd²⁺, Co²⁺, Cu²⁺, Fe²⁺, and others, showing a significant fluorescence enhancement only in the presence of Zn²⁺. rsc.org The ability to operate in aqueous solutions and within a biologically relevant pH range further enhances their practical utility. rsc.org
Research Findings: Studies on various 8-aminoquinoline derivatives have yielded impressive results for metal ion detection.
| Sensor Derivative | Target Ion | Detection Mechanism | Key Findings |
| 8-aminoquinoline derivative with ethanolamine (B43304) groups | Zn²⁺ | PET Inhibition / "Turn-on" fluorescence | Highly selective for Zn²⁺ in pure water; can distinguish Zn²⁺ from Cd²⁺. rsc.org |
| 1,3,5-triderivatives of calix lookchem.comarene with 8-aminoquinoline moiety | Metal Ions | Chelation | Showed strong binding ability toward biologically essential metal ions, particularly Zn²⁺. mdpi.com |
| N,N,N,N-tetrakis(2-quinolylmethyl)ethylenediamine (TQEN) | Zn²⁺ | Chelation-Enhanced Fluorescence | Substitution of pyridine (B92270) rings with quinoline groups enhances Zn²⁺ binding affinity and selectivity. nih.gov |
| 1-(2-hydroxynaphthylmethylene)-2-(3-methoxy-2-hydroxybenzylidene) hydrazine (B178648) (L) | Zn²⁺ | CHEF / Aggregation-Induced Emission Enhancement (AIEE) | Exhibits rapid response (~5 seconds) and a low detection limit of 1.1 x 10⁻⁷ M. acs.org |
These findings underscore the potential of designing highly sensitive and selective fluorescent chemosensors based on the this compound scaffold for applications in environmental monitoring and biological imaging. mdpi.com
Organic Light-Emitting Diode (OLED) Applications
Quinoline and its derivatives are cornerstone materials in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.netuniss.it They are versatile compounds used as electron-transporting materials, emitting materials (emitters), and hosts for phosphorescent dopants due to their excellent thermal stability and electron-deficient nature. researchgate.netresearchgate.netacs.org
Role as Emitting Materials: Derivatives of 4-phenylquinoline have been synthesized and investigated as efficient blue light emitters in OLEDs. For example, new n-type conjugated oligomers, 6,6'-bis(2-(1-pyrenyl)-4-phenylquinoline) (BPYPQ) and 6,6'-bis(2-(1-triphenyl)-4-phenylquinoline) (B3PPQ), have demonstrated high thermal robustness and bright blue electroluminescence. acs.org These materials exhibit high fluorescence quantum yields (86-91% in solution) and have been used to fabricate high-performance OLEDs. acs.org
Performance in OLED Devices: The performance of these 4-phenylquinoline-based materials in OLEDs has been notable.
| Compound | Role in OLED | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emitted Color |
| B3PPQ | Emitter | 3900 | 2.6 | 3.2 | Blue |
| BPYPQ | Emitter | 13885 | 7.2 | 3.5 | Blue |
| (DPQ)₂Ir(pic-N-O) | Dopant | 13540 | 16.8 | 14.2 | Orange/Red |
| (Th-PQ)₃Ir | Emitter | - | - | 21.33 | Deep-Red |
Data sourced from references researchgate.netacs.org. DPQ and Th-PQ are diphenyl quinoline and thienyl-phenylquinoline derivatives, respectively.
Metal Complexes for OLEDs: Metal complexes of quinoline derivatives, particularly with metals like aluminum (Alq₃), zinc (Zn), and iridium (Ir), are widely used in OLEDs. researchgate.netresearchgate.net 8-hydroxyquinoline-based metal complexes are well-known for their photophysical properties. researchgate.netiucr.org The 8-amino group in this compound can be readily converted to a hydroxyl group or used to coordinate with metal ions, opening avenues for synthesizing novel phosphorescent emitters. Iridium(III) complexes based on phenylquinoline ligands have been developed for solution-processable phosphorescent OLEDs (PhOLEDs), achieving high external quantum efficiencies and emitting in the orange-to-red spectrum. researchgate.net These findings highlight the significant potential of this compound as a precursor for developing advanced materials for next-generation displays and solid-state lighting. researchgate.netrsc.org
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The future synthesis of 4-phenylquinolin-8-amine and its derivatives will likely move beyond traditional methods like the Skraup and Friedländer reactions, embracing more efficient, sustainable, and versatile strategies. mdpi.comnih.gov Modern organic synthesis offers a toolkit of advanced methodologies that can be adapted for this scaffold.
Key areas for future exploration include:
Catalytic C–H Bond Activation: Transition-metal-catalyzed C–H activation represents a powerful, atom-economical approach to functionalize the quinoline (B57606) core. mdpi.com Future work could focus on developing regioselective methods to introduce substituents directly onto the phenyl or quinoline rings, bypassing the need for pre-functionalized starting materials.
Nanocatalyzed Green Protocols: The use of nanocatalysts, such as those based on iron oxide (Fe₃O₄), offers significant advantages, including high yields, mild reaction conditions, reduced reaction times, and catalyst reusability. acs.orgnih.gov Applying these green chemistry principles to the synthesis of this compound analogs could make the process more environmentally friendly and cost-effective. nih.gov
Enzymatic and Biocatalytic Synthesis: Biocatalysis provides a highly specific and green alternative to conventional chemical processes. researchgate.net Research into enzymes that can catalyze the formation of the quinoline ring or the selective modification of the this compound structure could lead to novel derivatives that are difficult to access through traditional synthesis. ijpsjournal.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products. nih.gov The application of microwave technology to established and novel synthetic routes for quinoline derivatives is a promising avenue for rapid library synthesis.
| Synthetic Approach | Potential Advantages | Relevant Catalyst/Condition |
| C–H Activation | High atom economy, direct functionalization | Rhodium, Ruthenium, Copper catalysts |
| Nanocatalysis | Environmentally friendly, reusable catalyst, high yields | Iron Oxide (Fe₃O₄) Nanoparticles |
| Enzymatic Synthesis | High specificity, mild conditions, green chemistry | Enzymes (e.g., from biocatalytic cascades) |
| Microwave-Assisted | Reduced reaction times, improved yields | Microwave irradiation |
Deeper Understanding of Molecular Mechanisms and Target Engagement
While the 4-phenylquinoline (B1297854) scaffold has been implicated in various biological activities, a detailed understanding of the molecular mechanisms and specific biological targets for the 8-amine substituted variant is an essential future research direction. The structural features of this compound suggest several potential mechanisms of action that warrant further investigation.
Future mechanistic studies should focus on:
G-quadruplex DNA Stabilization: The planar aromatic structure of the quinoline ring is ideal for binding to and stabilizing G-quadruplex (G4) structures. mdpi.com These non-canonical DNA conformations are found in telomeres and the promoter regions of many oncogenes, such as c-MYC. nih.gov Future research should investigate the specific affinity and selectivity of this compound and its analogs for different G4 topologies. This could lead to the development of targeted anticancer agents that function by inhibiting telomerase or down-regulating oncogene expression. nih.govacs.org
Kinase Inhibition: Many quinoline derivatives are known to be potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. nih.gov Investigating the inhibitory activity of this compound against a panel of cancer-relevant kinases, such as EGFR, HER-2, and c-MET, could reveal novel therapeutic targets. nih.govnih.govrsc.org
Receptor Antagonism: Studies have shown that some 4-phenylquinoline derivatives can act as antagonists for serotonin (B10506) receptors, leading to antiproliferative effects in cancer cells. nih.gov Exploring the interaction of this compound with various G-protein coupled receptors could uncover new therapeutic avenues in oncology and neuropharmacology.
| Potential Molecular Target | Therapeutic Implication | Key Research Question |
| G-quadruplex DNA | Anticancer (Telomerase Inhibition, Oncogene Regulation) | What is the binding affinity and selectivity for different G4 structures? |
| Protein Kinases (e.g., EGFR, c-MET) | Anticancer (Inhibition of cell proliferation and survival) | Which specific kinases are inhibited and what is the mode of inhibition? |
| Serotonin Receptors | Anticancer, Neurological Disorders | Does it act as an agonist or antagonist, and what are the downstream effects? |
Design of Next-Generation this compound Analogs
Rational drug design, guided by structure-activity relationship (SAR) studies, will be pivotal in developing next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. mdpi.comnih.gov The this compound scaffold offers multiple positions for chemical modification to optimize its biological activity.
Future design strategies should include:
Systematic SAR Studies: A thorough investigation of how different substituents on both the quinoline and phenyl rings affect biological activity is crucial. For instance, studies on other quinolines have shown that the introduction of electron-donating groups, halogens, or bulky alkylamino side chains can significantly modulate activity. rsc.orgfrontiersin.org
Side-Chain Optimization: The nature of the side chains can profoundly influence properties like G4 stabilization, cellular uptake, and target engagement. Designing and synthesizing a library of analogs with varied side chains at the 8-amino position or other accessible locations will be essential for developing more effective compounds.
Development of Multi-Target Ligands: Complex diseases like cancer often involve multiple pathological pathways. A promising strategy is to design single molecules that can modulate several targets simultaneously. mdpi.com Future research could focus on creating hybrid molecules that combine the this compound core with other pharmacophores to create multi-target agents. nih.gov
Advanced Computational Modeling for Predictive Research
In silico methods are indispensable tools for accelerating the drug discovery process by predicting the properties of novel compounds before their synthesis. malvernpanalytical.com Advanced computational modeling will play a critical role in the rational design and optimization of this compound analogs.
Key computational approaches for future research include:
Quantitative Structure-Activity Relationship (QSAR): Developing robust 2D and 3D-QSAR models, such as CoMFA and CoMSIA, can establish a mathematical correlation between the chemical structure of analogs and their biological activity. nih.govmdpi.comnih.gov These models can predict the activity of virtual compounds and highlight key structural features that are important for potency. researchgate.net
Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding mode of this compound derivatives within the active site of a biological target, such as a kinase or a receptor. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing deeper insights into the binding interactions. mdpi.comnih.gov
Machine Learning and AI: Machine learning algorithms can be trained on existing chemical and biological data to predict a wide range of properties, from reaction regioselectivity in synthesis to ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. doaj.org These predictive models can significantly de-risk and streamline the selection of the most promising candidates for further development. mdpi.com
| Computational Method | Application in Research | Predicted Outcome |
| 3D-QSAR (CoMFA/CoMSIA) | Guide lead optimization | Biological activity (e.g., IC₅₀) of new analogs |
| Molecular Docking | Identify binding modes to targets | Binding affinity and key intermolecular interactions |
| Molecular Dynamics | Assess stability of ligand-target complex | Stability and dynamics of the binding pose |
| Machine Learning | Predict synthesis outcomes and ADMET properties | Reaction site selectivity, drug-likeness, toxicity profiles |
Expanding Applications in Diverse Scientific Fields
The unique electronic and structural properties of the this compound scaffold suggest that its utility may extend beyond its current focus in medicinal chemistry. Future research should aim to explore its potential in other cutting-edge scientific domains.
Promising areas for expanded applications include:
Materials Science and Optoelectronics: Quinoline derivatives are well-known for their applications as electron-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs). nih.gov The photophysical properties of this compound, such as its fluorescence and thermal stability, should be investigated. uconn.edu Modifications to the core structure could tune its emission wavelength, potentially leading to the development of novel materials for blue or white OLEDs used in displays and solid-state lighting. acs.orgresearchgate.net
Antiviral and Antimicrobial Agents: The ability of quinoline derivatives to target viral G-quadruplexes, as seen with Herpes Simplex Virus 1, opens a new avenue for antiviral drug development. nih.gov Furthermore, the quinoline core is a well-established pharmacophore in antimicrobial and antimalarial drugs. rsc.orgfrontiersin.orgnih.gov Screening this compound and its analogs against a broad range of bacterial, fungal, and parasitic pathogens could identify new lead compounds for infectious diseases.
Q & A
What are the established synthetic routes for 4-Phenylquinolin-8-amine, and how do reaction conditions influence yield and purity?
Basic Research Question
this compound can be synthesized via cyclization of N-propargyl aniline derivatives using tin (SnCl₂) or indium (InCl₃) chlorides as catalysts. Key factors include:
- Catalyst selection : Tin chloride promotes higher yields in protic solvents, while indium chloride favors milder conditions .
- Temperature control : Optimal yields (73–88%) are achieved at 80–100°C, with prolonged heating leading to decomposition .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating pure products, as impurities from byproducts (e.g., nitro group reduction intermediates) can skew characterization .
How is the structural elucidation of this compound validated using spectroscopic methods?
Basic Research Question
Standard protocols involve:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.1–5.5 ppm) confirm the quinoline core and substituent positions. Carbon signals for the phenyl group (C-4) and amine (C-8) are distinct in ¹³C spectra .
- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3300–3500 cm⁻¹) validate the quinoline scaffold and primary amine .
- High-resolution mass spectrometry (HRMS) : Accurate mass measurements (e.g., [M+H]⁺ at m/z 440.54) confirm molecular formula (C₂₅H₂₈N₈) .
What strategies resolve contradictory data in biological activity studies of this compound derivatives?
Advanced Research Question
Discrepancies in reported activities (e.g., cytotoxicity vs. therapeutic potential) arise from:
- Experimental variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (MTT vs. ATP luminescence) .
- Metabolic interference : Hepatic S9 fraction metabolism can generate conflicting adduct profiles (e.g., DNA adducts from heterocyclic amines) .
- Resolution approach : Cross-validation using orthogonal assays (e.g., flow cytometry for apoptosis) and standardized reporting of IC₅₀ values (with 95% confidence intervals) minimizes bias .
How can reaction conditions be optimized to mitigate low yields in this compound derivatization?
Advanced Research Question
Low yields (e.g., 56% in sulfonamide derivatives) often stem from steric hindrance at the C-8 position. Mitigation strategies include:
- Precursor modification : Introducing electron-withdrawing groups (e.g., -CF₃) enhances electrophilicity at the amine site .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
- Catalytic additives : Triethylamine (TEA) as a base accelerates nucleophilic substitution in sulfonamide formation .
What methodologies are used to analyze structure-activity relationships (SAR) of this compound in drug discovery?
Advanced Research Question
SAR studies employ:
- Molecular docking : Quinoline derivatives (e.g., 6-methyl-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine) are docked into target proteins (e.g., kinases) to identify critical hydrogen bonds and hydrophobic interactions .
- Pharmacophore modeling : Key features (e.g., planar aromatic core, amine donor) are mapped to correlate substituent effects with activity .
- In vivo pharmacokinetics : LogP values (1.5–3.5) and metabolic stability in liver microsomes guide lead optimization .
How do researchers address stability challenges in this compound during long-term storage?
Basic Research Question
Degradation (e.g., oxidation at the amine group) is minimized by:
- Storage conditions : -20°C under argon atmosphere in amber vials .
- Stabilizers : Addition of 1% w/v ascorbic acid prevents radical-mediated oxidation .
- Quality control : Periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) monitors purity .
What are the ethical and data-sharing considerations when publishing studies on this compound?
Advanced Research Question
Balancing open science with privacy involves:
- De-identification : Removing batch-specific metadata (e.g., synthesis dates) to prevent reverse engineering .
- Controlled access : Sharing raw NMR/HRMS data via repositories (e.g., Zenodo) with embargo periods for proprietary research .
- Ethical compliance : Adherence to institutional review boards (IRBs) for studies involving human-derived samples (e.g., liver S9 fractions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
